4-Bromo-5-(bromomethyl)-6-chloro-2-methylpyrimidine

Description

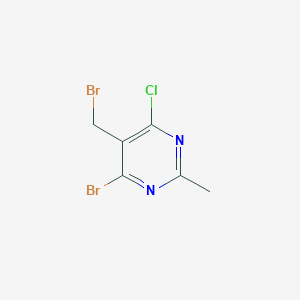

4-Bromo-5-(bromomethyl)-6-chloro-2-methylpyrimidine is a halogenated pyrimidine derivative with a molecular formula C₆H₅Br₂ClN₂ (molecular weight ≈ 300.5 g/mol). Its structure features bromine at position 4, a bromomethyl group at position 5, chlorine at position 6, and a methyl group at position 2. This compound’s polyhalogenated nature makes it a reactive intermediate in pharmaceutical and agrochemical synthesis, particularly for further functionalization via nucleophilic substitution or cross-coupling reactions .

Properties

IUPAC Name |

4-bromo-5-(bromomethyl)-6-chloro-2-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Br2ClN2/c1-3-10-5(8)4(2-7)6(9)11-3/h2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTXHLFMJKJULZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C(=N1)Br)CBr)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Br2ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Bromo-5-(bromomethyl)-6-chloro-2-methylpyrimidine typically involves the halogenation of a pyrimidine precursor. One common method includes the bromination of 2-methyl-4,6-dichloropyrimidine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine and chlorine atoms in 4-Bromo-5-(bromomethyl)-6-chloro-2-methylpyrimidine can undergo nucleophilic substitution reactions. For example, the bromomethyl group can be substituted with various nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

Oxidation Reactions: The methyl group at position 2 can be oxidized to form a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: The compound can undergo reduction reactions to remove halogen atoms, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide, sodium methoxide, or primary amines in solvents like dimethylformamide (DMF) or ethanol.

Oxidation: Potassium permanganate in aqueous or acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products:

- Substituted pyrimidines with various functional groups replacing the bromomethyl or chloro groups.

- Oxidized derivatives with carboxyl or hydroxyl groups.

- Reduced derivatives with fewer halogen atoms.

Scientific Research Applications

Chemistry:

4-Bromo-5-(bromomethyl)-6-chloro-2-methylpyrimidine is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and dyes.

Biology:

In biological research, this compound can be used to study the effects of halogenated pyrimidines on cellular processes. It may also be employed in the development of novel bioactive molecules with potential therapeutic applications.

Medicine:

The compound’s derivatives have shown promise in medicinal chemistry for the development of antiviral, anticancer, and antimicrobial agents. Its unique structure allows for the modification of its chemical properties to enhance biological activity.

Industry:

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its reactivity makes it a valuable component in the synthesis of polymers, resins, and other advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-(bromomethyl)-6-chloro-2-methylpyrimidine and its derivatives depends on the specific application and target. In general, the compound can interact with biological macromolecules such as proteins and nucleic acids through covalent bonding or non-covalent interactions. The presence of halogen atoms can enhance the compound’s ability to form hydrogen bonds and van der Waals interactions, leading to increased binding affinity and specificity.

Molecular Targets and Pathways:

Proteins: The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Nucleic Acids: It can intercalate into DNA or RNA, disrupting the normal function of these molecules and affecting gene expression and replication.

Comparison with Similar Compounds

Substituent Analysis and Structural Analogues

Key structural analogues and their substituent patterns are summarized below:

Key Observations :

- Halogenation Patterns: The target compound is unique in having two bromine atoms (one as bromomethyl), which enhances its electrophilicity compared to mono-halogenated derivatives like 5-Bromo-4-chloro-6-methylpyrimidin-2-amine .

- Functional Group Diversity: Unlike analogues with amino (NH₂) or methoxy (OCH₃) groups , the bromomethyl group at position 5 in the target compound provides a reactive site for alkylation or further substitution.

Reactivity Comparison :

- The bromomethyl group in the target compound is more reactive toward nucleophilic attack (e.g., with amines or thiols) compared to methylthio or methoxy groups in analogues .

- Chlorine at position 6 is a common leaving group, facilitating Suzuki-Miyaura cross-coupling reactions, as seen in other halogenated pyrimidines .

Crystallographic and Physicochemical Properties

- Crystal Packing : highlights that chlorine and bromine substituents influence intermolecular interactions (e.g., Cl···N halogen bonds). The bulky bromomethyl group in the target compound may disrupt planar packing, reducing crystallinity compared to 4,6-dichloro-5-methoxypyrimidine .

Biological Activity

4-Bromo-5-(bromomethyl)-6-chloro-2-methylpyrimidine is a halogenated pyrimidine compound that has garnered attention in biological research due to its potential interactions with various biological macromolecules. This article explores the biological activity of this compound, including its mechanisms of action, molecular targets, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with proteins and nucleic acids. The halogen substituents enhance its reactivity, allowing it to form both covalent and non-covalent bonds with target molecules.

Key Mechanisms:

- Enzyme Inhibition: The compound can inhibit enzyme activity by binding to active or allosteric sites, altering the enzyme's function.

- Nucleic Acid Intercalation: It can intercalate into DNA or RNA structures, disrupting normal cellular processes such as replication and gene expression.

Molecular Targets and Pathways

The interaction of this compound with biological targets can be summarized as follows:

| Target | Interaction Type | Effect |

|---|---|---|

| Enzymes | Competitive inhibition | Alters metabolic pathways |

| DNA/RNA | Intercalation | Disrupts transcription and replication |

| Receptors | Modulation | Affects signal transduction pathways |

Biological Studies and Findings

Research studies have demonstrated the compound's potential in various biological applications. Notably, its effects on cellular processes have been documented in several case studies.

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of halogenated pyrimidines, this compound was shown to exhibit significant cytotoxic effects against cancer cell lines. The mechanism was attributed to its ability to induce apoptosis through the modulation of specific signaling pathways.

Case Study 2: Antimicrobial Properties

Another study investigated the antimicrobial activity of this compound against various bacterial strains. The results indicated that it possesses notable antimicrobial properties, likely due to its interaction with bacterial DNA and inhibition of essential enzymes involved in cell wall synthesis.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 5-Bromo-4-(difluoromethyl)-2-methylpyrimidine | Difluoromethyl group | Enhanced binding affinity |

| 6-Chloro-2-methylpyrimidin-4-amine | Amino group at 4-position | Increased enzyme inhibition |

| 5-Bromo-2-(bromomethyl)pyrimidine | Additional bromomethyl group | Greater reactivity due to multiple halogens |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-Bromo-5-(bromomethyl)-6-chloro-2-methylpyrimidine, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via sequential halogenation of a pyrimidine precursor. For example, bromination of 6-chloro-2-methylpyrimidine using bromine or N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) can introduce bromine at positions 4 and 4. Solvent choice (e.g., DMF or CCl₄) and catalyst (e.g., FeBr₃) significantly impact regioselectivity and yield. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is critical to isolate the product from di-brominated byproducts .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound, and what spectral features distinguish it from similar derivatives?

- Methodological Answer :

- ¹H NMR : The methyl group at position 2 appears as a singlet (~δ 2.5 ppm). Bromomethyl (CH₂Br) protons split into a doublet (δ 4.3–4.7 ppm, J ≈ 6 Hz) due to coupling with adjacent bromine.

- ¹³C NMR : The pyrimidine carbons show distinct shifts: C4 (Br-substituted, ~δ 150 ppm), C5 (bromomethyl, ~δ 35 ppm).

- IR : Strong C-Br stretches at 550–650 cm⁻¹ and C-Cl at 700–750 cm⁻¹.

- HRMS : Exact mass calculation (e.g., C₆H₆Br₂ClN₂) must account for isotopic patterns of Br/Cl .

Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?

- Methodological Answer : The compound is sensitive to moisture and light due to its halogen substituents. Store under inert atmosphere (argon) at –20°C in amber vials. Decomposition products (e.g., dehalogenated pyrimidines) can be monitored via TLC (Rf shift) or HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the steric and electronic environment of the bromomethyl group influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer : The bromomethyl group (position 5) exhibits enhanced electrophilicity due to electron-withdrawing effects from adjacent Br and Cl. In Suzuki couplings, Pd(PPh₃)₄ or XPhos Pd G3 catalysts enable selective coupling at C4-Br, leaving C5-Br intact. Computational studies (DFT) suggest that the C4-Br bond has a lower activation energy (~15 kcal/mol) compared to C5-Br (~22 kcal/mol) due to steric hindrance from the methyl group .

Q. What computational strategies (e.g., docking, MD simulations) are suitable for predicting the biological activity of this compound, given its structural complexity?

- Methodological Answer :

- Molecular Docking : Use GOLD or AutoDock Vina to model interactions with targets like kinases or DNA repair enzymes. The bromine atoms may occupy hydrophobic pockets, while the pyrimidine ring forms π-π stacking with aromatic residues.

- MD Simulations : AMBER or GROMACS can assess stability in binding pockets. The bromomethyl group’s flexibility may lead to conformational changes in the protein-ligand complex over 100-ns trajectories .

Q. How can contradictory data on regioselective substitution patterns in related pyrimidines be resolved experimentally?

- Methodological Answer :

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track substitution pathways via NMR.

- X-ray Crystallography : Resolve ambiguity in bromine positions (e.g., C4 vs. C5) by analyzing single-crystal structures. Evidence from similar compounds shows that bulky substituents (e.g., methyl at C2) direct bromination to less hindered positions .

Q. What mechanistic insights explain the compound’s susceptibility to nucleophilic attack at specific halogen sites?

- Methodological Answer : The C4-Br is more reactive toward SNAr (nucleophilic aromatic substitution) due to electron-deficient pyrimidine ring and resonance stabilization of the transition state. In contrast, the bromomethyl group (C5) undergoes radical or elimination pathways under basic conditions. Kinetic studies (UV-Vis monitoring at 300 nm) reveal pseudo-first-order kinetics for C4-Br substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.